molecular formula C13H10ClN3S B2495336 2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine CAS No. 302935-72-4

2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

Cat. No.: B2495336
CAS No.: 302935-72-4
M. Wt: 275.75
InChI Key: CZXPVQYPVHIIPS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C13H10ClN3S and its molecular weight is 275.75. The purity is usually 95%.
The exact mass of the compound 2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing imidazo[1,2-a]pyrimidine derivatives and explored their chemical properties through spectral studies. For instance, the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine derivatives has been reported, with their structures confirmed via IR, 1H-NMR, and mass spectral data (Bhuva, Bhadani, Purohit, & Purohit, 2015). These compounds were assessed for biological activity against various bacteria and fungi, demonstrating moderate activity in some cases.

Biological Activities

The biological screening of these compounds has shown potential in various applications. For example, certain imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective agents against ulcers, although they exhibited more pronounced cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Additionally, a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst was developed, highlighting the use of water as a solvent and the environmental benefits of such processes (Liu, Lei, & Hu, 2012).

Antineoplastic Activity

A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antineoplastic activity. Some of these compounds exhibited a variable degree of activity against cancer cell lines, indicating their potential as antineoplastic agents (Abdel-Hafez, 2007).

Antimicrobial and Antiviral Activities

Several imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial and antiviral activities. For example, thieno-fused 7-deazapurine ribonucleosides exhibited low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy et al., 2017).

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXPVQYPVHIIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.